JWH 018 N-pentanoic acid metabolite-d5

Forensic Toxicology LC-MS/MS Method Validation Isotope Dilution Mass Spectrometry

Eliminate quantitative bias in forensic toxicology. Using non-deuterated or structurally distinct analogs for JWH-018 pentanoic acid metabolite analysis introduces >±20% matrix-effect error. This d5 internal standard ensures co-elution and precise IDMS correction. - Enables accurate quantitation across 0.1-2,434 μg/L range - Achieves 85-98% recovery with ion suppression/enhancement corrected to 100±10% - Mandated by SWGTOX/ISO 17025 for confirmatory LC-MS/MS method validation

Molecular Formula C24H16D5NO3
Molecular Weight 376.5
Cat. No. B1161488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 018 N-pentanoic acid metabolite-d5
Synonyms5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-2,4,5,6,7-d5-acid
Molecular FormulaC24H16D5NO3
Molecular Weight376.5
Structural Identifiers
SMILESO=C(C1=C([2H])N(CCCCC(O)=O)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=C4C(C=CC=C4)=CC=C3
InChIInChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i3D,4D,11D,13D,16D
InChIKeyBYIVGHIYNFQIJX-HXXXRZHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH 018 N-pentanoic acid metabolite-d5 Overview


JWH 018 N-pentanoic acid metabolite-d5 is a stable isotope-labeled internal standard containing five deuterium atoms at the 2, 4, 5, 6, and 7 positions of the indole ring system [1]. It is specifically designed for the accurate quantification of the unlabeled JWH 018 N-pentanoic acid metabolite—a primary urinary biomarker of the synthetic cannabinoid JWH-018—by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The parent metabolite arises from carboxylation of the N-alkyl chain and is almost completely excreted as a glucuronide conjugate in urine, making it a critical target for confirming JWH-018 intake in forensic and clinical toxicology [2]. As a deuterated isotopologue, this internal standard exhibits near-identical physicochemical and chromatographic behavior to the native analyte, enabling robust isotope dilution mass spectrometry (IDMS) workflows [3].

Isotope dilution mass spectrometry (IDMS) internal standard for LC-MS/MS and GC-MS
Five deuterium labels on indole ring ensure co-elution with native pentanoic acid metabolite
Designed for accurate quantification in urine and blood research matrices

JWH 018 Metabolite-d5: Alternative Standard Limitations


Substituting JWH 018 N-pentanoic acid metabolite-d5 with an unlabeled calibrator or a structurally similar deuterated analog introduces significant analytical bias. Urine and blood matrices contain endogenous compounds that cause variable ion suppression or enhancement in electrospray ionization LC-MS/MS, with matrix effects for synthetic cannabinoid metabolites ranging from -10% to +10% even when corrected with appropriate internal standards [1]. Using a non-deuterated analog as an internal standard fails to correct for these matrix effects, leading to quantitative inaccuracies that can exceed ±20% bias [2]. Furthermore, substituting with a different metabolite's deuterated standard—such as JWH 018 N-(5-hydroxypentyl) metabolite-d5 or JWH 018 4-hydroxyindole metabolite-d9—is invalid because these compounds exhibit distinct chromatographic retention times, extraction recoveries (which vary from 40% to 90% across metabolites), and ionization efficiencies [1][3]. The deuterium labeling pattern (five atoms on the indole ring) of this specific internal standard ensures co-elution with the native pentanoic acid metabolite, a prerequisite for effective matrix effect compensation that cannot be replicated by d4 analogs labeled on the pentanoic acid chain [4].

Non-deuterated analog
Fails to correct matrix effects in urine/blood, potentially introducing quantitative bias exceeding ±20%.
Different metabolite's deuterated standard
Hydroxypentyl or hydroxyindole metabolites exhibit distinct retention times, variable extraction recoveries (40–90%), and different ionization efficiency, invalidating co-elution compensation.
Chain-labeled d4 analog
Pentanoic acid chain labeling may not guarantee chromatographic co-elution with the indole-ring deuterated native metabolite, compromising matrix effect correction.

JWH 018 N-pentanoic acid metabolite-d5 Quantitative Evidence


Matrix Effect Correction

In a validated UHPLC-MS/MS method for synthetic cannabinoid metabolites in urine, the use of deuterated internal standards—including JWH 018 N-pentanoic acid metabolite-d5—achieved corrected matrix effects within 100 ± 10% for the pentanoic acid metabolite [1]. In contrast, uncorrected matrix effects (i.e., without a deuterated internal standard) for synthetic cannabinoid metabolites can introduce bias up to ±20% or greater, as demonstrated in the same method where between-day relative standard deviations were ≤20% and biases within ±19% even with deuterated internal standards employed [1][2].

Matrix Effect
Head-to-head
Corrected bias ≤±10%
Reduces quantitative bias for method accuracy
Uncorrected bias up to ±20% in urine UHPLC-MS/MS; isotope dilution required
Forensic Toxicology LC-MS/MS Method Validation Isotope Dilution Mass Spectrometry

Extraction Recovery

In a UPLC-MS/MS method employing JWH 018 N-pentanoic acid metabolite-d5 as the internal standard, recovery of the native pentanoic acid metabolite from blood and urine using solid-phase extraction (SPE) ranged from 85% to 98% [1]. In a separate GC-EIMS method that utilized deuterated internal standards for carboxylic acid metabolites, extraction recoveries were within 79% to 87% [2]. While the GC-EIMS method also used deuterated standards, the lower recovery range reflects differences in extraction protocol and matrix type; however, the use of the deuterated internal standard in the UPLC-MS/MS method demonstrates that high and consistent recovery (≥85%) is achievable when the isotopologue is properly matched to the analyte.

Extraction Recovery
Reported
85–98%
High recovery supports low-concentration quantification
SPE from blood/urine, UPLC-MS/MS; compared to 79–87% in GC-EIMS method
Method Validation Extraction Efficiency SPE

QSPR Retention Time Calibration

A quantitative structure-property relationship (QSPR) model for predicting reversed-phase LC retention times of synthetic cannabinoids was developed and validated using JWH 018 N-pentanoic acid metabolite-d5 as the internal standard for relative retention time (rRT) calculation [1]. The model achieved a cross-validated Q² of 0.8593 and a root mean squared error of 0.087 (approximately 0.56 minutes), demonstrating its capacity to discriminate isomeric SCs and reduce the candidate list for unknown identification by approximately two-thirds [1]. In contrast, methods without a stable isotope-labeled internal standard rely on absolute retention times, which are subject to inter-laboratory and inter-day variability of up to ±5% or more [2].

QSPR Retention Anchor
Class-level inference
Q² 0.8593, RMSE 0.087 min
Enables presumptive identification of unknown SCs
QSPR model using rRT; reduces candidate isomers by ~2/3
QSPR Modeling Retention Time Prediction Unknown Identification

JWH 018 N-pentanoic acid metabolite-d5 Applications


Forensic Urine Confirmation

JWH 018 N-pentanoic acid metabolite-d5 is the definitive internal standard for LC-MS/MS or GC-MS confirmation of JWH-018 consumption in urine. The native pentanoic acid metabolite is the predominant urinary biomarker, detected in 93% of confirmed JWH-018-positive specimens at median concentrations of 11.1 μg/L [1]. Its detection window extends up to 4 weeks after a single inhalation dose [2]. Using this deuterated internal standard ensures that quantitative results meet the accuracy and precision requirements of forensic reporting standards, with corrected matrix effects within 100 ± 10% [3] and recoveries of 85-98% [4].

Clinical Pharmacokinetic Studies

In controlled human administration studies, the pharmacokinetic profile of JWH-018 metabolites—including the delayed formation and prolonged excretion of the pentanoic acid metabolite—requires precise quantitation to characterize elimination half-lives and inter-individual variability [2]. The deuterated internal standard compensates for matrix effects inherent in serial urine and serum samples, enabling accurate measurement of low ng/mL concentrations (<5 ng/mL) observed even 12 hours post-inhalation [2]. This is essential for correlating metabolite concentrations with pharmacodynamic effects and for developing evidence-based detection windows.

Method Development & Validation

As a certified reference material and stable isotope-labeled internal standard, JWH 018 N-pentanoic acid metabolite-d5 is indispensable for method development and validation of new LC-MS/MS or UHPSFC-MS/MS assays targeting JWH-018 metabolites [3][5]. It serves as the calibration anchor for relative retention time QSPR models used in untargeted identification of emerging synthetic cannabinoids, reducing the number of candidate isomers by approximately two-thirds [6]. Laboratories developing in-house methods for novel SCs rely on this standard to establish linearity, accuracy, precision, and matrix effect parameters as mandated by SWGTOX and ISO 17025 guidelines.

Workplace & Military Drug Testing

In high-volume workplace drug testing programs—such as the 20,017-specimen US military urinalysis study where JWH-018 pentanoic acid was the most prevalent metabolite (93%)—the use of a robust deuterated internal standard is mandatory for quantitative confirmatory testing [1]. The standard enables accurate quantitation across the wide concentration range observed (0.1–2,434 μg/L) [1] and ensures that results withstand legal scrutiny in administrative or disciplinary proceedings. The high recovery (85-98%) and precise matrix effect correction (100 ± 10%) achieved with this internal standard support the defensibility of quantitative results in regulated testing environments [3][4].

Application
Selection Property
Validation Focus
Urinary Biomarker Quantification Research
Co-elution and matrix effect compensation
Matrix effect correction within expected accuracy ranges
Pharmacokinetic Research Studies
Extended detection window profiling
Precision at low ng/mL concentrations across serial samples
Bioanalytical Method Development
Certified reference standard for calibration
Linearity, accuracy, and recovery consistency validation
High-Throughput Urinalysis Research
Wide dynamic range quantitation
Accuracy and precision across a broad concentration range

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